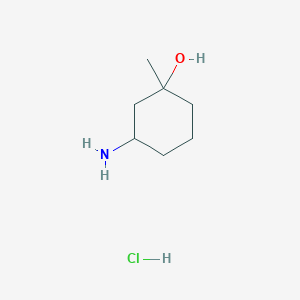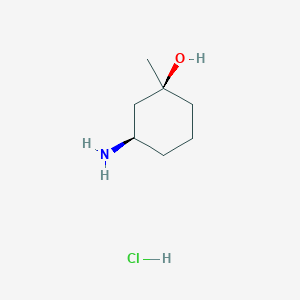
trans-3-tert-Butoxy-cyclohexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-tert-Butoxy-cyclohexylamine is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexylamine, where the amine group is substituted at the 3-position with a tert-butoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-tert-Butoxy-cyclohexylamine typically involves the reaction of cyclohexanone with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxy derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product. The reaction conditions often require controlled temperatures and the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to optimize the production efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield cyclohexylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Oximes, nitro compounds.
Reduction: Cyclohexylamine derivatives.
Substitution: Substituted cyclohexylamine compounds.
Aplicaciones Científicas De Investigación
trans-3-tert-Butoxy-cyclohexylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of trans-3-tert-Butoxy-cyclohexylamine involves its interaction with molecular targets through its amine and tert-butoxy functional groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and the nature of the target molecules. The pathways involved often include nucleophilic attack, electron transfer, and radical formation.
Comparación Con Compuestos Similares
Cyclohexylamine: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain reactions.
tert-Butylamine: Contains a tert-butyl group but lacks the cyclohexyl ring, leading to different reactivity and applications.
trans-4-tert-Butoxy-cyclohexylamine: Similar structure but with the tert-butoxy group at the 4-position, which can affect its chemical behavior and applications.
Uniqueness: trans-3-tert-Butoxy-cyclohexylamine is unique due to the specific positioning of the tert-butoxy group, which imparts distinct steric and electronic properties. This makes it valuable in selective synthesis and specialized applications where such properties are advantageous.
Propiedades
IUPAC Name |
(1R,3R)-3-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9H,4-7,11H2,1-3H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACQAAPXDRKMNZ-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1CCC[C@H](C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





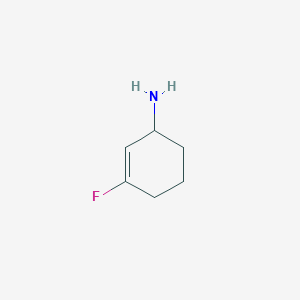
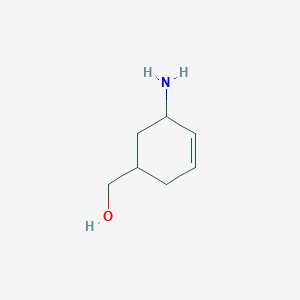



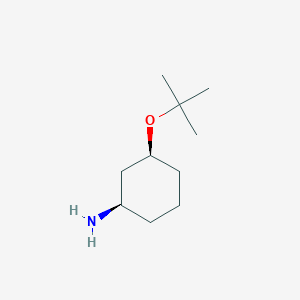
![(S)-Spiro[2.5]oct-5-ylamine](/img/structure/B8187050.png)
